molecular formula C24H22Cl2N4O6S2 B11078276 3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11078276
M. Wt: 597.5 g/mol
InChI Key: YSRYNKWZPZSVQL-UHFFFAOYSA-N
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Description

3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiophene core, which is a fused heterocyclic system, and is substituted with amino and chloro-dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-b]thiophene core, which can be synthesized through cyclization reactions involving thiophene derivatives. The amino groups are introduced via nucleophilic substitution reactions, where suitable amine precursors react with the thieno[2,3-b]thiophene core under controlled conditions. The chloro-dimethoxyphenyl groups are then attached through further substitution reactions, often using chlorinated aromatic compounds and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting efficient catalysts, optimizing reaction temperatures and pressures, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of hydroxyl or alkyl-substituted products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism by which 3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. The amino and chloro-dimethoxyphenyl groups can interact with various enzymes, receptors, or other biomolecules, potentially modulating their activity. The thieno[2,3-b]thiophene core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: This compound shares the amino and chloro functional groups but has a different core structure.

    4,4’-Dinitrimino-5,5’-diamino-3,3’-azo-bis-1,2,4-triazole: Another compound with amino groups, but with a different heterocyclic core.

    2,5-Diamino-3,6-dichloro-1,4-benzoquinone: Similar in having amino and chloro groups, but with a benzoquinone core.

Uniqueness

3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]thiophene core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H22Cl2N4O6S2

Molecular Weight

597.5 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C24H22Cl2N4O6S2/c1-33-13-7-15(35-3)11(5-9(13)25)29-22(31)20-18(27)17-19(28)21(38-24(17)37-20)23(32)30-12-6-10(26)14(34-2)8-16(12)36-4/h5-8H,27-28H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

YSRYNKWZPZSVQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)N)Cl)OC

Origin of Product

United States

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